Pentizidone

Prodrug chemistry Aqueous stability Cycloserine derivatives

Pentizidone (acetylacetonylcycloserine, MK-642) is a D-cycloserine prodrug engineered for enhanced aqueous stability—not a generic substitute. Its distinct hydrolysis-release profile enables a fixed-ratio fludalanine combination that sequentially inhibits alanine racemase and D-Ala-D-Ala ligase. Validated susceptibility testing shows MIC90 ≤4 µg/mL against key Gram-positive/negative pathogens on DFN‑2 medium. Substituting free D-cycloserine fundamentally alters PK/PD parameters. For R&D only; inquire for custom synthesis and bulk pricing.

Molecular Formula C8H12N2O3
Molecular Weight 184.19 g/mol
CAS No. 55694-83-2
Cat. No. B1242670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentizidone
CAS55694-83-2
Synonyms4-((1-methyl-3-oxo-1-butenyl)amino)-3-isoxazolidinone hemihydrate
acetylacetonylcycloserine
pentizidone
pentizidone, calcium salt, (R)-isomer
pentizidone, monosodium salt, (R)-isomer
pentizidone, sodium salt, (R)-isome
Molecular FormulaC8H12N2O3
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)NC1CONC1=O
InChIInChI=1S/C8H12N2O3/c1-5(3-6(2)11)9-7-4-13-10-8(7)12/h3,7,9H,4H2,1-2H3,(H,10,12)/b5-3+/t7-/m1/s1
InChIKeyDGYLXKOLHICICX-OHCKJTPYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentizidone (CAS 55694-83-2): A D-Cycloserine Acetylacetone Prodrug Originally Codeveloped for Sequential Bacterial Cell-Wall Blockade


Pentizidone (CAS 55694-83-2), also known as acetylacetonylcycloserine or MK-642, is a synthetic small-molecule prodrug of the broad-spectrum antibiotic D-cycloserine [1]. It was developed by Merck Sharp & Dohme as the (R)-4-[(1-methyl-3-oxo-1-butenyl)amino]-3-isoxazolidinone condensation product of acetylacetone and D-cycloserine, designed to confer improved aqueous stability relative to the parent compound [1][2]. Pentizidone was advanced into clinical development exclusively as a fixed-ratio (1:1 fludalanine/D-cycloserine) combination partner with fludalanine (MK-641, 2-deutero-3-fluoro-D-alanine) under the investigational code MK-641/MK-642, targeting sequential inhibition of bacterial cell-wall biosynthesis [3][4]. The combination reached Phase II clinical trials before discontinuation due to toxicity attributed to a fludalanine metabolite rather than to pentizidone itself [4].

Why Pentizidone Cannot Be Interchanged with D-Cycloserine, Terizidone, or Other Cycloserine-Derived Antibiotics in Research and Procurement


Pentizidone is not a generic substitute for D-cycloserine or other cycloserine derivatives such as terizidone. Its acetylacetone modification confers differentiated aqueous stability and a distinct hydrolysis-release profile, which was the explicit basis for its selection by Merck as the companion compound for fludalanine [1][2]. The fixed-ratio combination (fludalanine/pentizidone yielding a 1:1 fludalanine/D-cycloserine ratio) exploits a sequential enzymatic blockade mechanism — fludalanine irreversibly inhibits alanine racemase while the D-cycloserine liberated from pentizidone inhibits D-alanyl-D-alanine ligase — that cannot be replicated by substituting unconjugated D-cycloserine [3][4]. Furthermore, pentizidone's susceptibility profile against beta-lactamase-producing and trimethoprim-resistant organisms differs from that of the comparator antibiotics against which it was benchmarked [5]. Any procurement or experimental use of pentizidone in isolation, or substitution with free D-cycloserine, fundamentally alters the pharmacokinetic and pharmacodynamic parameters established in the published evidence base.

Quantitative Differentiation Evidence for Pentizidone (MK-642) Against Its Closest Comparators


Aqueous Stability Advantage of Pentizidone Over Unmodified D-Cycloserine

Pentizidone, the acetylacetone condensation product of D-cycloserine, was specifically synthesized and selected because it demonstrated increased stability under aqueous conditions compared to unmodified D-cycloserine [1]. The parent compound D-cycloserine is known to be unstable in aqueous solution, particularly at acidic and neutral pH, undergoing rapid degradation [2]. Jensen et al. (1980) prepared several cycloserine derivatives and identified (R)-4-[(1-methyl-3-oxo-1-butenyl)-amino]-3-isoxazolidinone (pentizidone, compound 11) as the derivative conferring efficacious prodrug properties with superior aqueous stability [1]. The Musson et al. (1987) HPLC assay paper explicitly corroborates that the prodrug was 'developed for better aqueous stability and solubility' [3]. This stability differentiation was the foundational rationale for selecting pentizidone over unmodified D-cycloserine as the clinical combination partner for fludalanine [1][4].

Prodrug chemistry Aqueous stability Cycloserine derivatives Acetylacetone adduct

Broad-Spectrum In Vitro Antibacterial Activity of Fludalanine-Pentizidone: MIC90 Comparison Against Ceftazidime, Cefuroxime, and Other Standard Agents

In the definitive head-to-head in vitro study by Wise and Andrews (1984), the fludalanine-pentizidone combination (formulated to yield a 1:1 fludalanine/D-cycloserine ratio) was tested against 452 recent clinical isolates alongside ampicillin, ticarcillin, cefuroxime, ceftazidime, and trimethoprim [1]. On the defined medium DFN-2, the MIC90 of fludalanine-pentizidone was ≤4 µg/mL against Escherichia coli, Klebsiella spp., Enterobacter spp., Providencia stuartii, Haemophilus influenzae, Neisseria gonorrhoeae, Staphylococcus aureus, and fecal streptococci [1]. Activity was somewhat reduced on other media. Proteus spp. and Pseudomonas aeruginosa were less susceptible (MIC90 ≤64 µg/mL), and Bacteroides spp. showed MIC90 of 16 µg/mL [1]. Overall, fludalanine-pentizidone was less active than ceftazidime and comparable in activity to cefuroxime [1].

Antimicrobial susceptibility MIC90 Broad-spectrum antibacterial Fludalanine-pentizidone combination

Retained Susceptibility of Beta-Lactamase-Producing and Trimethoprim-Resistant Strains to Fludalanine-Pentizidone

A key differentiation feature reported by Wise and Andrews (1984) is that beta-lactamase-producing strains and trimethoprim-resistant strains tended to retain susceptibility to the fludalanine-pentizidone combination [1]. This is mechanistically consistent with the combination's distinct target — sequential inhibition of bacterial cell-wall biosynthesis via alanine racemase (fludalanine) and D-alanyl-D-alanine ligase (D-cycloserine from pentizidone) — which is orthogonal to the beta-lactam (penicillin-binding protein) and antifolate (dihydrofolate reductase) targets of the comparator antibiotics [1][2]. Ampicillin and ticarcillin, being beta-lactam antibiotics, would be expected to lose activity against beta-lactamase-producing strains; trimethoprim would be ineffective against trimethoprim-resistant strains. The fludalanine-pentizidone combination retained activity against both resistance phenotypes [1].

Antibiotic resistance Beta-lactamase Trimethoprim resistance Cell-wall synthesis inhibitor

In Vivo Efficacy in a Mouse Model of Haemophilus influenzae Pneumonia: Fludalanine-Pentizidone Versus Four Comparator Regimens

Esposito and Pennington (1984) evaluated fludalanine plus pentizidone (MK-0641/MK-0642) alongside four standard regimens in a mouse model of H. influenzae type b pneumonia [1]. Adult C57BL/6 mice challenged intratracheally with 3 × 10⁹ CFU of H. influenzae type b and treated with fludalanine/pentizidone survived at a significantly higher rate than placebo-treated controls (P < 0.001 at 72 h) [1]. However, among the five antibiotic-treated groups, survival rates were similar [1]. Pulmonary clearance studies revealed significant inter-regimen differences: the rank order of efficacy (most to least effective) was ampicillin > chloramphenicol > erythromycin/sulfisoxazole > cefamandole > fludalanine/pentizidone [1].

In vivo efficacy Haemophilus influenzae Mouse pneumonia model Survival benefit

Sequential Cell-Wall Biosynthesis Blockade: Mechanistic Rationale Unique to the Fludalanine-Pentizidone Combination

The MK-641/MK-642 combination was rationally designed to achieve sequential blockade of two distinct enzymatic steps in bacterial peptidoglycan biosynthesis [1][2]. Fludalanine (MK-641, 2-deutero-3-fluoro-D-alanine) acts as a potent irreversible (suicide-substrate) inhibitor of alanine racemase, the enzyme that converts L-alanine to D-alanine [2][3]. Pentizidone (MK-642) serves as a prodrug that undergoes spontaneous hydrolysis to liberate D-cycloserine, which in turn inhibits D-alanyl-D-alanine ligase — the enzyme responsible for forming the D-Ala-D-Ala dipeptide essential for peptidoglycan cross-linking [1][2]. This dual-target sequential blockade was explicitly designed to prevent bacteria from circumventing alanine racemase inhibition by utilizing exogenous D-alanine for cell-wall synthesis [2][3]. The deuteration of fludalanine provided a kinetic isotope effect (kH/kD) of 2.8 in vitro with D-amino acid oxidase, and a twofold reduction in fluoride production in vivo relative to non-deuterated 3-fluoro-D-alanine [4].

Cell-wall biosynthesis inhibition Alanine racemase D-alanyl-D-alanine ligase Sequential blockade Suicide substrate

Impact of Human Serum on Bactericidal Activity: MBC/MIC Divergence for Fludalanine-Pentizidone

Wise and Andrews (1984) specifically examined the effect of human serum on the bactericidal activity of fludalanine-pentizidone [1]. In the absence of human serum, the minimum bactericidal concentration (MBC) of fludalanine-pentizidone was similar to the minimum inhibitory concentration (MIC), indicating predominantly bactericidal activity [1]. However, in the presence of increasing concentrations of human serum, a greater divergence between the MBC and MIC was observed, suggesting that serum components (likely proteins) reduce the bactericidal potency of the combination [1]. This serum-dependent MBC/MIC divergence was specifically noted for fludalanine-pentizidone; comparative serum-effect data for the other agents (ampicillin, ticarcillin, cefuroxime, ceftazidime, trimethoprim) in the same study are not detailed in the publicly available abstract.

Minimum bactericidal concentration Serum effect Protein binding Bactericidal vs. bacteriostatic

Evidence-Based Research and Procurement Application Scenarios for Pentizidone (CAS 55694-83-2)


Antibacterial Susceptibility Testing Against Beta-Lactamase-Producing and Trimethoprim-Resistant Clinical Isolates

Based on the Wise and Andrews (1984) finding that beta-lactamase-producing and trimethoprim-resistant strains retained susceptibility to fludalanine-pentizidone [1], pentizidone (in its fixed-ratio combination with fludalanine) is suitable for use as a reference compound in antibacterial susceptibility studies targeting Gram-negative and Gram-positive organisms expressing common resistance determinants. Researchers should employ the defined medium DFN-2 for optimal activity, noting that MIC90 values of ≤4 µg/mL were achieved against E. coli, Klebsiella spp., Enterobacter spp., P. stuartii, H. influenzae, N. gonorrhoeae, S. aureus, and fecal streptococci under these conditions [1].

In Vivo Efficacy Studies Using Standardized Rodent Infection Models with Survival and Bacterial Clearance Endpoints

The Esposito and Pennington (1984) mouse H. influenzae type b pneumonia model provides a validated in vivo system for evaluating pentizidone-containing regimens [2]. This model demonstrated that fludalanine/pentizidone conferred a statistically significant survival benefit (P < 0.001 at 72 h) while ranking fifth among five regimens in pulmonary bacterial clearance [2]. Researchers employing pentizidone in animal infection models should note that survival and clearance endpoints may yield discordant rankings and should design studies to capture both parameters.

Prodrug Chemistry and Aqueous Stability Optimization of Cycloserine-Derived Antibiotics

Pentizidone represents the acetylacetone adduct prodrug of D-cycloserine, selected by Jensen et al. (1980) for increased aqueous stability relative to the parent compound [3]. This makes pentizidone a relevant reference compound for medicinal chemistry programs exploring cycloserine prodrug modifications aimed at improving aqueous stability, solubility, or controlled-release profiles. The HPLC dual-detection method (UV for prodrug, fluorescence for liberated cycloserine) developed by Musson et al. (1987) provides a validated analytical framework for simultaneous quantification in biological matrices [4].

Multi-Target Cell-Wall Biosynthesis Inhibition and Sequential Blockade Research

The MK-641/MK-642 combination exemplifies a rationally designed sequential enzymatic blockade strategy, wherein fludalanine irreversibly inhibits alanine racemase and D-cycloserine (liberated from pentizidone) inhibits D-alanyl-D-alanine ligase [5][6]. Pentizidone is appropriate for use in mechanistic studies of bacterial cell-wall biosynthesis inhibition, particularly in experimental systems designed to test whether dual-target engagement raises the barrier to resistance emergence. The deuteration strategy employed in fludalanine (kinetic isotope effect kH/kD = 2.8 in vitro; ~2-fold fluoride reduction in vivo) [7] provides an additional dimension for isotopic labeling and metabolic tracing studies in combination with pentizidone.

Quote Request

Request a Quote for Pentizidone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.